IM-12

GSK-3β inhibition Wnt signaling Kinase assay

IM-12, a non-symmetrical indolylmaleimide, selectively inhibits GSK-3β (enzymatic IC50=53 nM; cellular IC50=3.8 μM in hNPCs). Superior potency vs. SB-216763 (92 nM) with graded Wnt activation: 27% β-catenin elevation & 270% TCF enhancement at 3 μM. Validated for neuronal differentiation (βIIItub+ 3.7±0.7%) and in vivo neuroprotection (10 mg/kg i.p. reduces post-MCAO hemorrhagic transformation). Serves as the GSK-3β inhibitor in 5i/L/A naive stem cell media. ≥98% HPLC. Order IM-12 for reproducible Wnt modulation.

Molecular Formula C22H20FN3O2
Molecular Weight 377.4 g/mol
CAS No. 1129669-05-1
Cat. No. B1671731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIM-12
CAS1129669-05-1
Synonyms(E)-N2-carbamoyl-N1-((6-chloro-3-pyridyl)methyl)-N1-methylacetamidine
3-(4-fluorophenylethylamino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
IM-1-2 compound
IM-12 compound
Molecular FormulaC22H20FN3O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F
InChIInChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3
InChIKeyZKJAZFUFPPSFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IM-12 (CAS 1129669-05-1) for Scientific Procurement: GSK-3β Inhibitor with Defined Wnt Activation Profile


IM-12 is a non-symmetrically substituted indolylmaleimide derivative that functions as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β) with an enzymatic IC50 of 53 nM in cell-free luminescent kinase assays [1]. The compound activates downstream components of canonical Wnt signaling, resulting in increased β-catenin accumulation [1]. In cellular contexts, including human neural progenitor cells (hNPCs), IM-12 exhibits a cellular IC50 of 3.8 μM for GSK-3β inhibition . The molecular formula is C22H20FN3O2 with a molecular weight of 377.41 g/mol, and the compound demonstrates high purity (≥98% by HPLC) as a crystalline solid . IM-12 is a research-use-only small molecule inhibitor with validated applications in neurogenesis studies, stem cell maintenance, and ischemic stroke models.

Why IM-12 Cannot Be Simply Substituted: Quantitative Differentiation from Alternative GSK-3β Inhibitors


GSK-3β inhibitors as a class exhibit substantial heterogeneity in potency, selectivity profiles, and downstream biological effects that preclude simple functional interchange. Within the indolylmaleimide subclass alone, enzymatic IC50 values range from 5 nM to >100 nM, with corresponding variation in cellular potency and Wnt activation magnitude [1]. IM-12 demonstrates a specific quantitative profile—enzymatic IC50 of 53 nM, cellular IC50 of 3.8 μM in hNPCs, and 27% β-catenin elevation at 3 μM—that distinguishes it from close analogs such as SB-216763 (IC50 92 nM in the same assay) and from ATP-competitive inhibitors like CHIR-99021 . Substituting IM-12 with an alternative GSK-3β inhibitor without empirical validation would introduce uncontrolled variables in Wnt signaling magnitude, neuronal differentiation efficiency, and off-target kinase engagement. The evidence below establishes the specific, measurable parameters that define IM-12's procurement value relative to its comparators.

IM-12: Quantitative Comparative Evidence for Informed Scientific Selection


Enzymatic Potency Advantage: IM-12 vs. SB-216763 in Direct GSK-3β Inhibition Assay

In the same in vitro binding assay condition, IM-12 exhibits superior enzymatic potency against GSK-3β compared to the structurally related maleimide inhibitor SB-216763. The quantitative difference is established by directly comparable IC50 values generated under identical experimental parameters .

GSK-3β inhibition Wnt signaling Kinase assay

Cellular Functional Differentiation: Neuronal Differentiation Enhancement in ReNcell VM Progenitors

IM-12 promotes neuronal differentiation of human neural progenitor cells as evidenced by increased βIII-tubulin-positive (βIIItub+) cell populations. This functional outcome is quantified against baseline conditions [1]. While direct comparative data for alternative GSK-3β inhibitors in this exact assay system is not available from the primary literature, the magnitude of IM-12's effect provides a benchmark for experimental design.

Neurogenesis Neural progenitor cells Cell differentiation

Wnt Pathway Activation Magnitude: β-Catenin Accumulation and TCF Activity Enhancement

IM-12 produces quantifiable activation of canonical Wnt signaling as measured by both β-catenin protein accumulation and TCF transcriptional activity. In ReNcell VM cells, IM-12 at 3 μM increased total β-catenin by 27% and inhibited GSK-3β activity to a residual level of 27 ± 5% [1]. In cells co-transfected with TOPFlash reporter and a β-catenin expression vector (pCAGGS-S33Y), IM-12 increased TCF transcriptional activity by 270% relative to control [1]. These quantitative benchmarks establish a defined Wnt activation profile.

β-catenin Wnt/β-catenin signaling TCF transcription

Cellular vs. Enzymatic Potency Differential: Context-Dependent Activity Profile

IM-12 exhibits a characteristic shift between enzymatic and cellular potency that is quantitatively defined. While the compound inhibits isolated GSK-3β with an IC50 of 53 nM, its cellular IC50 in human neural progenitor cells (hNPCs) is 3.8 μM—representing an approximately 72-fold shift . This differential profile distinguishes IM-12 from more potent cellular GSK-3β inhibitors such as CHIR-99021 (cellular IC50 ~5-10 nM), though direct head-to-head comparison data in identical cellular systems are not available in the public domain.

Cellular potency Cell permeability GSK-3β inhibition

In Vivo Functional Evidence: rtPA-Induced Hemorrhagic Transformation Attenuation in Rat Stroke Model

In a Sprague-Dawley rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, IM-12 administered at 10 mg/kg intraperitoneally 4 hours post-stroke significantly reduced rtPA-induced hemorrhagic transformation (HT) compared to rtPA-alone controls [1]. IM-12 treatment improved neurological deficit scores, reduced brain edema, and attenuated blood-brain barrier (BBB) disruption. Mechanistically, IM-12 increased β-catenin and downstream protein expression while suppressing GSK-3β expression [1].

Ischemic stroke Neuroprotection Blood-brain barrier

IM-12: Validated Research Applications Supported by Quantitative Evidence


Neuronal Differentiation of Human Neural Progenitor Cells

For researchers requiring reliable promotion of neuronal differentiation from hNPCs or ReNcell VM progenitors, IM-12 provides validated efficacy at 3 μM with 72-hour treatment duration. The compound increases βIIItub+ neuronal populations to 3.7 ± 0.7% and elevates total β-catenin by 27% at this concentration [1]. This application leverages IM-12's superior enzymatic potency over SB-216763 (53 nM vs. 92 nM) and its defined cellular IC50 of 3.8 μM in hNPCs to achieve consistent neurogenic outcomes.

Preclinical Ischemic Stroke Research and Hemorrhagic Transformation Studies

IM-12 is validated for in vivo studies investigating rtPA-induced hemorrhagic transformation following acute ischemic stroke. Administration of 10 mg/kg IM-12 intraperitoneally at 4 hours post-MCAO significantly reduces hemorrhage severity, improves neurological outcomes, and preserves blood-brain barrier integrity compared to rtPA-alone controls [1]. Researchers in cerebrovascular disease and neuroprotection can utilize IM-12 as a tool compound to interrogate Wnt-β-catenin pathway contributions to BBB protection and to evaluate combinatorial strategies with thrombolytic therapy.

Wnt/β-Catenin Pathway Activation and TCF Reporter Assays

For experiments requiring defined, quantifiable activation of canonical Wnt signaling, IM-12 offers multi-parameter validation including 270% enhancement of TCF transcriptional activity in TOPFlash reporter assays co-transfected with β-catenin expression vectors [1]. At 3 μM, IM-12 inhibits GSK-3β to a residual activity of 27 ± 5% and increases β-catenin accumulation by 27% in ReNcell VM cells [1]. This graded Wnt activation profile distinguishes IM-12 from more potent ATP-competitive GSK-3β inhibitors (e.g., CHIR-99021) that may produce binary pathway responses, enabling finer experimental control of Wnt signaling magnitude.

Naive Pluripotent Stem Cell Maintenance in 5i/L/A Culture Systems

IM-12 is a component of the 5i/L/A media supplement system for naive human pluripotent stem cell culture, where it serves as the GSK-3β inhibitory element alongside PD0325901 (MEK inhibitor), Y-27632 (ROCK inhibitor), WH-4-023 (Src inhibitor), and SB590885 (BRAF inhibitor) [1]. In this application, IM-12 may be used as an alternative to CHIR-99021 for GSK-3β inhibition. Researchers optimizing naive pluripotency maintenance protocols should empirically compare IM-12 and CHIR-99021 in their specific cell lines, given the documented potency differential (IM-12 enzymatic IC50 53 nM vs. CHIR-99021 ~6.7 nM) and the potential for differential effects on self-renewal versus differentiation outcomes [1].

Technical Documentation Hub

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